molecular formula C20H14Cl2N2O4 B302231 methyl 4-chloro-3-{5-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-furyl}benzoate

methyl 4-chloro-3-{5-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-furyl}benzoate

Cat. No.: B302231
M. Wt: 417.2 g/mol
InChI Key: XEAMKNNLPFWBLA-FOKLQQMPSA-N
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Description

Methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzoate ester, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-{5-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-furyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Formation of the hydrazone linkage: This is typically done by reacting the carbonyl compound with hydrazine derivatives under mild conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-{5-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-furyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate: Similar compounds include other benzoate esters and furan derivatives with chlorinated phenyl groups.

    Unique Features: The presence of both furan and benzoate moieties, along with the chlorinated phenyl groups, makes this compound unique compared to other similar compounds.

Highlighting Uniqueness

The uniqueness of methyl 4-chloro-3-{5-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-furyl}benzoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14Cl2N2O4

Molecular Weight

417.2 g/mol

IUPAC Name

methyl 4-chloro-3-[5-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C20H14Cl2N2O4/c1-27-20(26)13-4-8-17(22)16(10-13)18-9-7-15(28-18)11-23-24-19(25)12-2-5-14(21)6-3-12/h2-11H,1H3,(H,24,25)/b23-11+

InChI Key

XEAMKNNLPFWBLA-FOKLQQMPSA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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